2-Nitrotyrosine
Description
Properties
Molecular Formula |
C9H10N2O5 |
|---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
2-amino-3-(4-hydroxy-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H10N2O5/c10-7(9(13)14)3-5-1-2-6(12)4-8(5)11(15)16/h1-2,4,7,12H,3,10H2,(H,13,14) |
InChI Key |
RCZUDMZUWULMID-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])CC(C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])CC(C(=O)O)N |
Origin of Product |
United States |
Scientific Research Applications
Biomarker for Oxidative Stress and Inflammation
2-Nitrotyrosine serves as a crucial biomarker for oxidative stress and inflammation, particularly in cardiovascular diseases and diabetes. Elevated levels of nitrotyrosine have been associated with various inflammatory conditions, indicating its potential use in clinical diagnostics.
- Cardiovascular Disease : A study indicated that patients with coronary artery disease exhibited significantly higher levels of nitrotyrosine compared to healthy controls, suggesting its role in assessing cardiovascular risk . The median levels were reported at 9.1 µmol/mol in patients versus 5.2 µmol/mol in controls (P<.001), highlighting its potential as a diagnostic marker.
- Diabetes : Research has shown that the presence of nitrotyrosine in the plasma of diabetic patients correlates with oxidative stress related to vascular complications. In a study involving Type II diabetic patients, nitrotyrosine was detected at an average concentration of 0.251 µmol/l, indicating peroxynitrite generation .
Role in Atherosclerosis
This compound has been identified as a significant contributor to the pathophysiology of atherosclerosis. It promotes human aortic smooth muscle cell migration, which is a critical process in vascular lesion formation.
- Cell Migration Studies : Experimental data demonstrated that exposure to nitrotyrosine increased human aortic smooth muscle cell migration by up to 157% compared to controls, with significant upregulation of migration-related markers such as PDGF receptor-B and MMP2 . This suggests that nitrotyrosine may facilitate the progression of atherosclerotic lesions.
Therapeutic Implications
The modulation of nitrotyrosine levels presents therapeutic opportunities in managing oxidative stress-related diseases.
- Cardioprotective Agents : Certain medications like empagliflozin and liraglutide have shown potential in reducing nitrotyrosine levels and improving endothelial function in models of diabetes and cardiovascular dysfunction . These findings suggest that targeting nitrotyrosine levels could be beneficial in therapeutic strategies against cardiovascular diseases.
Research Methodologies
Recent advancements in analytical techniques have enhanced the detection and quantification of nitrotyrosine in biological samples:
- Mass Spectrometry : A novel immunoaffinity-based mass spectrometry method has been developed for the selective enrichment of nitrotyrosine-containing peptides, allowing for comprehensive characterization of the nitrotyrosine proteome . This method has been successfully applied to quantify changes in protein nitration under various experimental conditions.
Data Table: Summary of Case Studies Involving this compound
Chemical Reactions Analysis
Radical-Mediated Nitration Mechanisms
3-Nitrotyrosine arises primarily through free radical reactions involving reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻) and nitrogen dioxide (- NO₂). Key pathways include:
Peroxynitrite Pathway
-
Mechanism : Protonation of ONOO⁻ forms ONOOH, which decomposes to generate - NO₂ and tyrosyl radical (TyrO- ). TyrO- couples with - NO₂ at diffusion-controlled rates to yield 3-nitrotyrosine .
-
Competing Reactions :
Myeloperoxidase (MPO)-Catalyzed Pathway
-
MPO oxidizes nitrite (NO₂⁻) to - NO₂ in the presence of H₂O₂, enabling tyrosine nitration .
-
Evidence : MPO knockout mice show reduced 3-nitrotyrosine levels in inflammatory models .
Transition Metal-Dependent Pathways
Table 1: Major Oxidants and Their Roles in Tyrosine Nitration
Critical Parameters Influencing Yield
-
Radical Steady-State Concentrations : Low TyrO- levels favor dityrosine over nitrotyrosine .
-
CO₂ : Enhances ONOO⁻ reactivity via ONOOCO₂⁻ formation, increasing nitration efficiency .
-
Antioxidants : Scavenge radicals (e.g., ascorbate inhibits nitration) .
Competing Pathways and Byproducts
-
Dityrosine vs. Nitrotyrosine :
-
3-Hydroxytyrosine (DOPA) : Formed via - OH or oxo–metal complex oxidation .
-
Chlorotyrosine : MPO-specific marker from Cl⁻ oxidation, co-detected with nitrotyrosine in atherosclerosis .
Air Pollution-Induced Nitration
-
PM₂.5/- NO₂ Synergy : Particulate matter and - NO₂ increase 3-nitrotyrosine formation in lung lining fluid .
Pathophysiological Roles
-
Vascular Dysfunction : 3-Nitrotyrosine promotes aortic smooth muscle cell migration via ROS/ERK pathways .
-
Protein Function Alteration : Nitration modifies enzyme activity (e.g., prostaglandin H synthase-2) .
Analytical Advances in Detection
Q & A
Q. How can researchers ensure reproducibility when publishing this compound-related findings?
- Methodological Answer : Deposit raw data (e.g., mass spectrometry files) in public repositories like PRIDE or MetaboLights. Provide step-by-step protocols for sample preparation and instrument calibration in supplementary materials, adhering to guidelines from journals like the Beilstein Journal of Organic Chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
